An In-depth Technical Guide to Clavulanic Acid Methyl Ester-13CD3
An In-depth Technical Guide to Clavulanic Acid Methyl Ester-13CD3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled derivative of clavulanic acid, a potent β-lactamase inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms into the methyl ester group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and application in demanding analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
Clavulanic Acid Methyl Ester-13CD3 is chemically analogous to its unlabeled counterpart, ensuring similar behavior during sample extraction and chromatographic separation. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | Methyl-13C-d3 (2R, 5R, Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | [2][3] |
| Synonyms | (2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl Ester-13CD3, Methyl Clavulanate-13CD3 | [4] |
| Molecular Formula | C₈¹³CH₈D₃NO₅ | [5] |
| Molecular Weight | Approximately 217.2 g/mol | [5] |
| CAS Number (Unlabeled) | 57943-82-5 | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis
The synthesis of Clavulanic Acid Methyl Ester-13CD3 involves the esterification of clavulanic acid. While detailed proprietary protocols are not publicly available, the general synthetic route is well-established.
General Synthetic Pathway
The synthesis of Clavulanic Acid Methyl Ester-13CD3 is a multi-step process that begins with the fermentation of Streptomyces clavuligerus to produce clavulanic acid. The subsequent chemical modifications involve the use of isotopically labeled precursors to introduce the stable isotopes.
A common method for the esterification of clavulanic acid involves its reaction with isotopically labeled methanol (¹³CD₃OH) in the presence of a suitable coupling agent or under conditions that favor ester formation. One established method involves reacting clavulanic acid with trimethyloxonium tetrafluoroborate in an anhydrous solvent like dichloromethane under an inert atmosphere.[1]
The key to the synthesis of the labeled compound is the use of methanol containing a carbon-13 atom and three deuterium atoms (¹³CD₃OH). This labeled methanol can be synthesized through catalytic exchange reactions using deuterium oxide (D₂O) and ¹³CO₂ under high pressure.[1]
Application in Bioanalysis
The primary application of Clavulanic Acid Methyl Ester-13CD3 is as an internal standard in the quantification of clavulanic acid in biological matrices by LC-MS/MS.[1] Its chemical identity to the analyte ensures that it co-elutes and experiences similar matrix effects, leading to high accuracy and precision in quantitative assays.
Experimental Workflow: Quantification of Clavulanic Acid in Plasma
The following diagram illustrates a typical workflow for the quantification of clavulanic acid in plasma using Clavulanic Acid Methyl Ester-13CD3 as an internal standard.
Experimental Protocols
While a single, universally adopted protocol does not exist, the following sections outline common methodologies for the quantification of clavulanic acid using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting clavulanic acid from plasma samples.
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Thaw plasma samples on ice.
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To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of Clavulanic Acid Methyl Ester-13CD3 solution.
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Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical parameters for an LC-MS/MS method for clavulanic acid analysis.
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Chromatographic Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
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Mobile Phase: A gradient elution is typically employed. For a C18 column, the mobile phase often consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
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Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for clavulanic acid.
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MRM Transitions:
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Clavulanic Acid: The precursor ion is typically m/z 198.0, and a common product ion is m/z 136.0.[6][7]
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Clavulanic Acid Methyl Ester-13CD3 (Internal Standard): The precursor ion will be shifted by approximately +4 Da to around m/z 216.1, and the product ion will also be shifted accordingly. The exact masses for the internal standard would be optimized during method development.
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Method Performance
Validated LC-MS/MS methods using a stable isotope-labeled internal standard for the quantification of clavulanic acid have demonstrated high sensitivity and reproducibility.
| Parameter | Typical Value | Source(s) |
| Lower Limit of Quantification (LLOQ) | 10.21 µg/L in plasma; 2.57 µg/kg in meat | [1] |
| Intra-day Precision (%CV) | < 10.9% | [1] |
| Inter-day Precision (%CV) | < 8.5% | [1] |
| Recovery | 95.6% to 105.7% | [1] |
Conclusion
Clavulanic Acid Methyl Ester-13CD3 is an indispensable tool for the accurate and precise quantification of clavulanic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the challenges of matrix effects and extraction variability, making it a critical component in pharmacokinetic, bioequivalence, and other drug development studies. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important β-lactamase inhibitor.
References
- 1. Clavulanic Acid Methyl Ester-13CD3 | Benchchem [benchchem.com]
- 2. Determination of clavulanic acid in calf plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. academic.oup.com [academic.oup.com]
- 5. zenodo.org [zenodo.org]
- 6. Simultaneous determination of amoxicillin and clavulanic acid by LC-MS/MS in human plasma and its application to a bioequivalence study | Journal of China Pharmaceutical University;(6): 699-706, 2019. | WPRIM [pesquisa.bvsalud.org]
- 7. researchgate.net [researchgate.net]
